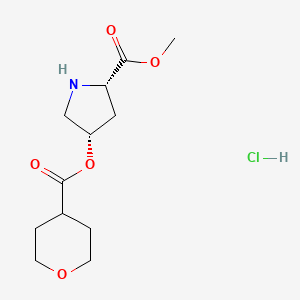
(2S,4S)-Methyl 4-((tetrahydro-2H-pyran-4-carbonyl)oxy)pyrrolidine-2-carboxylate hydrochloride
Descripción general
Descripción
(2S,4S)-Methyl 4-((tetrahydro-2H-pyran-4-carbonyl)oxy)pyrrolidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO5 and its molecular weight is 293.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-Methyl 4-((tetrahydro-2H-pyran-4-carbonyl)oxy)pyrrolidine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-Methyl 4-((tetrahydro-2H-pyran-4-carbonyl)oxy)pyrrolidine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantiospecific Synthesis
- Enantiospecific Synthesis of (+)-(2R)- and (−)-(2S)-6-Ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic Acid from (+)-(3S) and (−)-(3R)-3-hydroxybutanoates, leading to tetrahydro-2H-pyranols with high enantiomeric excess (Deschenaux et al., 1989).
Tautomerism in Aza Heterocycles
- Investigation of the structure of transformation products of related 2H-pyrazolo pyridines in crystal and solution, demonstrating stability and transformation characteristics (Gubaidullin et al., 2014).
Fluorescence Properties
- Synthesis of new 2-pyrone derivatives demonstrating fluorescence emission radiation, with applications in developing fluorescent compounds (Mizuyama et al., 2008).
Trifluoromethylated Pyrano Pyrans Synthesis
- Synthesis of Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives via a multi-component reaction, important for synthesizing related fluorinated fused heterocyclic compounds (Wang et al., 2012).
Synthesis of Calcium Channel Antagonists
- Development of symmetrical and asymmetrical 1,4-dihydropyridines with calcium channel blocking activity, indicating potential therapeutic applications (Shahrisa et al., 2011).
Synthesis of Pyrrole-2-carboxylate Diamides
- Synthesis of diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, potentially useful for various chemical applications (Agekyan et al., 2015).
Discovery of Selective Brain Penetrant PDE9A Inhibitors
- Design of novel PDE9A inhibitor using structure-based drug design, with potential applications in treating cognitive disorders (Verhoest et al., 2012).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(oxane-4-carbonyloxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5.ClH/c1-16-12(15)10-6-9(7-13-10)18-11(14)8-2-4-17-5-3-8;/h8-10,13H,2-7H2,1H3;1H/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONLIBWHLBVMB-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC(=O)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Methyl 4-((tetrahydro-2H-pyran-4-carbonyl)oxy)pyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
1354486-82-0 | |
| Record name | L-Proline, 4-[[(tetrahydro-2H-pyran-4-yl)carbonyl]oxy]-, methyl ester, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354486-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



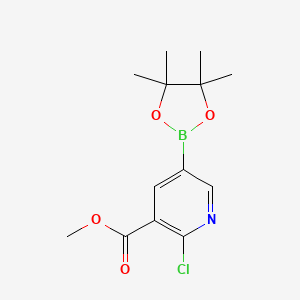
![Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426284.png)
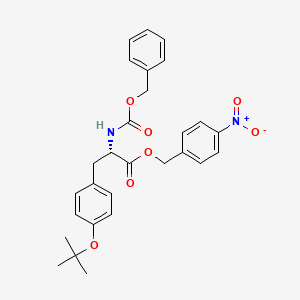
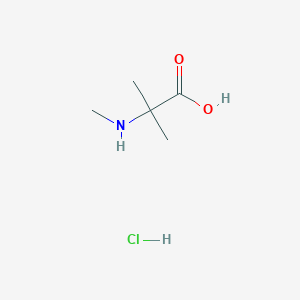
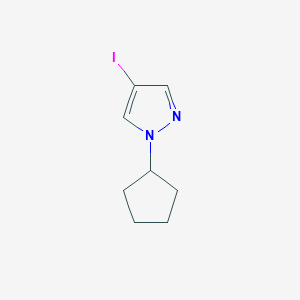
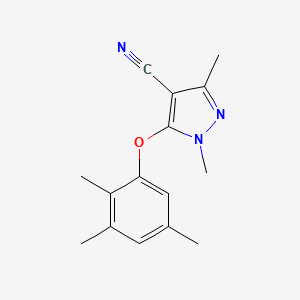
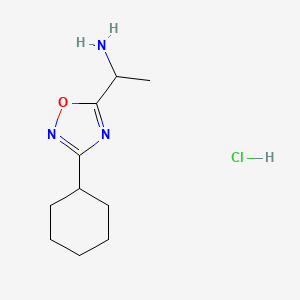
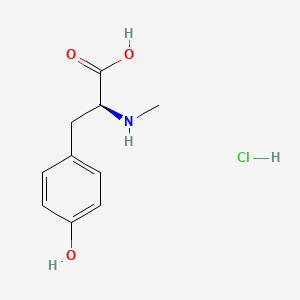
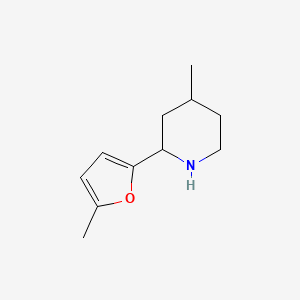
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)
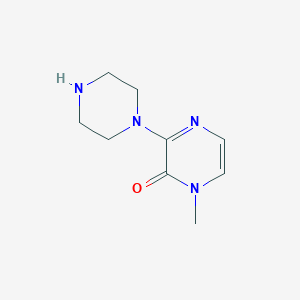
![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine](/img/structure/B1426303.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)